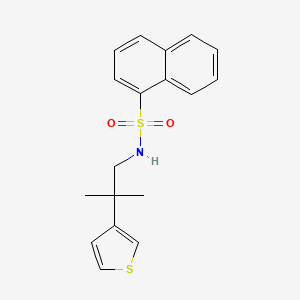
N-(2-メチル-2-(チオフェン-3-イル)プロピル)ナフタレン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a thiophene substituent. This compound is of interest due to its unique structural properties, which combine the aromaticity of naphthalene and thiophene rings with the functional versatility of a sulfonamide group. These characteristics make it a valuable subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
科学的研究の応用
N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
Target of Action
The compound contains a thiophene and a naphthalene moiety. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Naphthalene derivatives also have diverse biological activities.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Based on the known activities of similar compounds, it could potentially be involved in pathways related to inflammation, cancer progression, or microbial infection .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid. This intermediate is then converted to naphthalene-1-sulfonyl chloride using thionyl chloride. The sulfonyl chloride is subsequently reacted with 2-methyl-2-(thiophen-3-yl)propylamine under basic conditions to yield the target compound.
Key reaction conditions include:
Sulfonation: Naphthalene is treated with concentrated sulfuric acid at elevated temperatures.
Chlorination: Naphthalene-1-sulfonic acid is reacted with thionyl chloride at room temperature.
Amidation: The resulting sulfonyl chloride is reacted with 2-methyl-2-(thiophen-3-yl)propylamine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
類似化合物との比較
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the thiophene substituent, making it less versatile in terms of chemical reactivity.
Thiophene-2-sulfonamide: Contains a sulfonamide group attached directly to the thiophene ring, differing in its electronic properties and reactivity.
2-methyl-2-(thiophen-3-yl)propylamine: Lacks the naphthalene sulfonamide core, limiting its applications in certain fields.
Uniqueness
N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide is unique due to its combination of a naphthalene ring, a thiophene ring, and a sulfonamide group. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c1-18(2,15-10-11-22-12-15)13-19-23(20,21)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,19H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFYMBOMDXYAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate](/img/structure/B2505898.png)
![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)
![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)
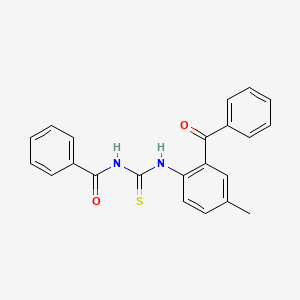
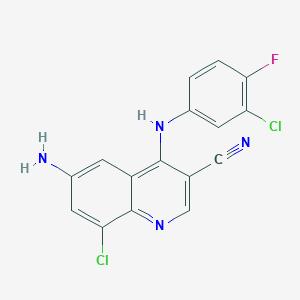
![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)
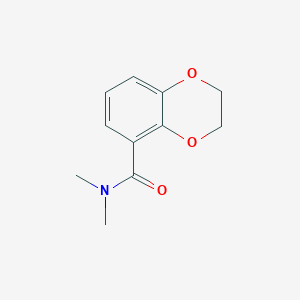
![3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide](/img/structure/B2505911.png)
![N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2505913.png)
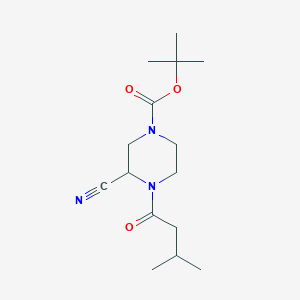
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505920.png)

